molecular formula C15H15N3 B2664949 (1-Methyl-1H-benzoimidazol-2-ylmethyl)-phenyl-amine CAS No. 14704-61-1

(1-Methyl-1H-benzoimidazol-2-ylmethyl)-phenyl-amine

Cat. No. B2664949
CAS RN: 14704-61-1
M. Wt: 237.306
InChI Key: VMAWGHMRIQOEOC-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-Methyl-1H-benzoimidazol-2-ylmethyl)-phenyl-amine” are not fully available in the search results .

Scientific Research Applications

Palladium(II) and Platinum(II) Complexes

(1H-benzimidazol-2-ylmethyl)-phenyl-amine and its derivatives have been utilized in the synthesis of Palladium(II) and Platinum(II) complexes, which are explored for their potential as anticancer compounds. These complexes are characterized using physico-chemical techniques, including density functional theory (DFT) calculations, which elucidate their molecular structures, vibrational frequencies, and cytotoxicity. The coordination bonds formed between the nitrogen atoms and the metal molecular orbitals suggest a square-planar geometry around the metallic center, which is critical for their biological activity. These compounds exhibit significant activity against breast cancer (MCF-7), Colon Carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2) cell lines, comparable to cisplatin (Ghani & Mansour, 2011).

Organic Light-Emitting Diodes (OLEDs)

Derivatives of (1-Methyl-1H-benzoimidazol-2-ylmethyl)-phenyl-amine have been synthesized for use in highly efficient single-layer organic light-emitting diodes (OLEDs). These molecules exhibit excellent thermal stability, high glass-transition temperatures, and good solubility in common solvents, enabling solution processing. When employed as host materials in phosphorescent OLEDs, they demonstrated improved performance due to effective charge localization and significant photoluminescent properties (Ge et al., 2008).

Antimicrobial and Cytotoxic Activity

Novel azetidine-2-one derivatives of 1H-benzimidazole, including this compound, have been prepared and evaluated for their antibacterial and cytotoxic properties. These compounds were synthesized through a series of reactions starting from o-phenylenediamine, indicating significant biological activities in vitro against various bacteria and showing cytotoxicity against cancer cell lines, showcasing their potential in medicinal chemistry applications (Noolvi et al., 2014).

Antihypertensive Activity

Another application area is in the development of antihypertensive drugs. Derivatives of this compound have been synthesized and evaluated for their potential to act as angiotensin II receptor antagonists, exhibiting significant antihypertensive activity. These studies highlight the potential therapeutic uses of these compounds in treating hypertension (Sharma, Kohli, & Sharma, 2010).

Mechanism of Action

The mechanism of action of “(1-Methyl-1H-benzoimidazol-2-ylmethyl)-phenyl-amine” is not available in the search results .

properties

IUPAC Name

N-[(1-methylbenzimidazol-2-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-18-14-10-6-5-9-13(14)17-15(18)11-16-12-7-3-2-4-8-12/h2-10,16H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAWGHMRIQOEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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